Cas no 1337758-44-7 (4-(azetidin-2-yl)-3-methoxyphenol)

4-(azetidin-2-yl)-3-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 4-(azetidin-2-yl)-3-methoxyphenol
- EN300-1856523
- 1337758-44-7
-
- インチ: 1S/C10H13NO2/c1-13-10-6-7(12)2-3-8(10)9-4-5-11-9/h2-3,6,9,11-12H,4-5H2,1H3
- InChIKey: HVZZNGZZLBHPDA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C1CCN1)O
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-(azetidin-2-yl)-3-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856523-2.5g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1856523-5.0g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1856523-0.05g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1856523-5g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 5g |
$3728.0 | 2023-09-18 | ||
Enamine | EN300-1856523-1.0g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1856523-10g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1856523-0.1g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1856523-0.25g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1856523-0.5g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1856523-10.0g |
4-(azetidin-2-yl)-3-methoxyphenol |
1337758-44-7 | 10g |
$5528.0 | 2023-06-02 |
4-(azetidin-2-yl)-3-methoxyphenol 関連文献
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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4. Book reviews
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
7. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
4-(azetidin-2-yl)-3-methoxyphenolに関する追加情報
Introduction to 4-(azetidin-2-yl)-3-methoxyphenol (CAS No. 1337758-44-7)
4-(azetidin-2-yl)-3-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 1337758-44-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound features a phenolic moiety linked to an azetidine ring, which introduces both rigidity and flexibility, making it a versatile scaffold for further functionalization.
The azetidin-2-yl substituent in the molecular structure of 4-(azetidin-2-yl)-3-methoxyphenol plays a crucial role in determining its chemical reactivity and biological activity. Azetidine derivatives are known for their ability to mimic natural amino acid structures, which has led to extensive research into their applications as protease inhibitors and enzyme substrates. The presence of the 3-methoxyphenol group enhances the compound's solubility and metabolic stability, making it an attractive candidate for drug design.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(azetidin-2-yl)-3-methoxyphenol and biological targets. Studies have demonstrated that this compound can interact with various enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary computational studies indicate that it may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in inflammatory and neoplastic processes.
The synthesis of 4-(azetidin-2-yl)-3-methoxyphenol involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The synthesis typically begins with the preparation of an azetidine intermediate, followed by its coupling with a methoxylated phenol derivative. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved the efficiency and yield of these synthetic routes, making the compound more accessible for research purposes.
In the context of drug discovery, 4-(azetidin-2-yl)-3-methoxyphenol has been explored as a lead compound for developing new therapeutic agents. Its unique structural features make it a promising candidate for targeting diseases associated with aberrant enzymatic activity or protein-protein interactions. For example, researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to modulate cyclooxygenase (COX) enzymes and other inflammatory mediators.
Moreover, the methoxyphenol moiety in 4-(azetidin-2-yl)-3-methoxyphenol contributes to its antioxidant properties, which are increasingly recognized for their role in preventing oxidative stress-related diseases. Studies have shown that phenolic compounds with methoxy groups can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes 4-(azetidin-2-yl)-3-methoxyphenol a candidate for applications in neuroprotective therapies, where oxidative stress is a key pathological factor.
The pharmacokinetic profile of 4-(azetidin-2-yl)-3-methoxyphenol is another area of interest. Preclinical studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its feasibility as a drug candidate. These studies have provided insights into how the compound is processed by the body and how its structure influences its bioavailability and metabolic clearance. Understanding these parameters is crucial for optimizing drug design and improving therapeutic efficacy.
Recent research has also explored the potential of 4-(azetidin-2-yl)-3-methoxyphenol in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to enhance therapeutic outcomes through synergistic effects. For example, studies have examined its potential when used alongside conventional chemotherapeutic agents or anti-inflammatory drugs. Such combination approaches could provide new treatment strategies for complex diseases where single-agent therapy may be insufficient.
The development of novel synthetic methodologies has further expanded the scope of research on 4-(azetidin-2-yl)-3-methoxyphenol. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of this compound, facilitating rapid screening in drug discovery programs. These advancements are particularly valuable for academic and industrial researchers who require high-purity samples for their studies.
In conclusion, 4-(azetidin-2-yl)-3-methoxyphenol (CAS No. 1337758-44-7) represents a promising compound with diverse applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a versatile scaffold for drug development, while recent research highlights its potential as an anti-inflammatory agent, antioxidant, and protease inhibitor. Continued investigation into its biological activity and pharmacokinetic properties will further elucidate its therapeutic potential and contribute to the development of novel therapeutic agents.
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